2-dimethylamino-N-ethyl-acetamide
Description
2-Dimethylamino-N-ethyl-acetamide is a tertiary amine derivative of acetamide, characterized by a dimethylamino group (-N(CH₃)₂) and an ethylamide moiety (-NHCOCH₂CH₃). It is synthesized via condensation of N,N-dimethylglycine with ethylamine under controlled conditions, achieving a high yield of 94.4% . This compound has been investigated for its application as a hair growth regulator in cosmetic formulations due to its favorable solubility in aqueous solutions and low systemic toxicity.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-(dimethylamino)-N-ethylacetamide |
InChI |
InChI=1S/C6H14N2O/c1-4-7-6(9)5-8(2)3/h4-5H2,1-3H3,(H,7,9) |
InChI Key |
XGUHMHDBJIENLO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Acetamide derivatives exhibit diverse biological and industrial applications, driven by structural variations in their amino, alkyl, aryl, and functional substituents. Below is a comparative analysis of 2-dimethylamino-N-ethyl-acetamide and related compounds:
Structural and Functional Comparisons
Key Insights from Research
- Toxicity Profiles: this compound demonstrates low toxicity in topical applications, contrasting with dimethyl acetamide (DMAC, CAS 127-19-5), a structurally similar solvent linked to hepatotoxicity and reproductive hazards . UNBS3157 avoids hematotoxicity seen in parent compound amonafide, highlighting the role of dimethylaminoethyl and trichloro groups in reducing adverse effects .
- Biological Activity: Chlorinated derivatives (e.g., alachlor) exhibit potent herbicidal activity but pose environmental risks, necessitating strict regulatory oversight .
- Synthetic Accessibility: Simple acetamides like this compound are synthesized via one-step condensation, whereas complex derivatives (e.g., UNBS3157) require multi-step reactions, including amidation and cyclization .
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